Terodiline hydrochloride

Overview

Description

Terodiline hydrochloride is a pharmaceutical compound primarily used in urology as an antispasmodic agent. It is known for its ability to relax smooth muscles, making it effective in reducing bladder tone and treating conditions such as urinary frequency and incontinence . The compound exhibits both anticholinergic and calcium antagonist properties, contributing to its muscle relaxation effects .

Mechanism of Action

Target of Action

Terodiline hydrochloride is primarily used in urology as an antispasmodic . It targets the smooth muscles of the bladder, reducing their tone and thus helping in the treatment of urinary frequency and incontinence .

Mode of Action

This compound works by relaxing the smooth muscles, which is likely due to its anticholinergic and calcium antagonist activity . This means it blocks the action of acetylcholine, a neurotransmitter that causes muscle contractions, and inhibits the flow of calcium ions, which play a crucial role in muscle contractions .

Biochemical Pathways

Its anticholinergic and calcium antagonist properties suggest that it may interfere with the signaling pathways that regulate muscle contractions .

Pharmacokinetics

The pharmacokinetics of this compound was studied in healthy volunteers given 12.5 mg intravenously and orally, or 20 mg intravenously and 25 mg orally . The serum concentrations were measured using gas chromatography and mass spectrometry . After intravenous administration, the kinetics could be described by a two-compartment model with a mean distribution half-life of 0.3 hours and a mean elimination half-life of 63 hours . The serum clearance and apparent volume of distribution varied about 4-fold with mean values of 4.8 l/h and 417 l, respectively . After oral administration, the mean half-life of absorption was 0.7 hours and that of elimination was 65 hours . The absolute bioavailability varied between 64% and 105% with a mean of 92% .

Result of Action

The primary result of this compound’s action is the reduction of abnormal bladder contractions caused by detrusor instability . When administered to adult patients with urge incontinence, terodiline reduces diurnal and nocturnal micturition frequency and incontinence episodes . In studies also assessing cystometric parameters, bladder volume at first urge and bladder capacity are increased .

Biochemical Analysis

Biochemical Properties

Terodiline hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It exhibits both anticholinergic and calcium antagonist activities. The compound inhibits carbachol-induced muscle contractions by interacting with muscarinic receptors, demonstrating its anticholinergic properties . Additionally, this compound inhibits calcium-induced contractions in depolarized rabbit aorta and pregnant human uterus, indicating its calcium antagonist effect . These interactions contribute to its ability to reduce abnormal bladder contractions caused by detrusor instability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anticholinergic activity leads to the inhibition of muscarinic receptors, which reduces bladder contractions . Furthermore, its calcium antagonist properties inhibit calcium influx into cells, affecting cellular metabolism and signaling pathways . These effects contribute to the therapeutic benefits of this compound in treating urinary incontinence.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to muscarinic receptors, inhibiting their activity and reducing bladder contractions . Additionally, this compound blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia . This cardiotoxicity is concentration-dependent and highlights the importance of careful dosage management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is well-tolerated in both short-term and long-term studies, with anticholinergic effects being the most commonly reported . This compound has been shown to be effective in reducing diurnal and nocturnal micturition frequency and incontinence episodes over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving isolated animal and human detrusor muscle, this compound exhibited anticholinergic activity at concentrations of 5 μmol/L or less . Higher concentrations of the compound inhibited calcium-induced contractions, indicating its calcium antagonist effect . The dosage must be carefully managed to avoid toxic or adverse effects, particularly at high doses.

Metabolic Pathways

This compound is extensively metabolized, mainly via hydroxylation, with only 15% of a dose excreted unchanged in urine . The major metabolite in humans is parahydroxyterodiline, which is pharmacologically active but present in small quantities . These metabolic pathways highlight the importance of understanding the compound’s interactions with enzymes and cofactors involved in its metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a high volume of distribution (5.10 L/kg) and a long half-life (56 hours), indicating its extensive distribution in the body . It is primarily transported via the bloodstream and interacts with binding proteins to reach its target tissues. The compound’s localization and accumulation within specific tissues contribute to its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s anticholinergic and calcium antagonist properties are likely influenced by its localization within cellular compartments. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, which can impact its therapeutic efficacy .

Preparation Methods

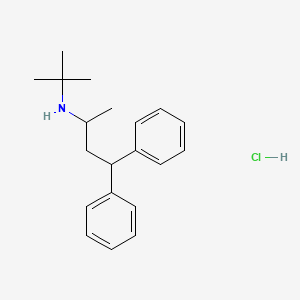

Synthetic Routes and Reaction Conditions: The synthesis of terodiline hydrochloride involves the reaction of N-tert-butyl-4,4-diphenylbutan-2-amine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Terodiline hydrochloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Terodiline hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving anticholinergic and calcium antagonist activities.

Biology: Research on this compound focuses on its effects on smooth muscle relaxation and its potential therapeutic applications.

Comparison with Similar Compounds

Emepronium Bromide: Another anticholinergic agent used to treat urinary incontinence.

Flavoxate Hydrochloride: A compound with similar muscle relaxant properties used for bladder disorders.

Comparison: Terodiline hydrochloride is unique in its dual mechanism of action, combining anticholinergic and calcium antagonist properties. Studies have shown that this compound is preferred by patients over emepronium bromide and flavoxate hydrochloride due to its higher efficacy in reducing urinary frequency and incontinence episodes . Additionally, this compound’s ability to block IKr channels distinguishes it from other similar compounds, although this also introduces a risk of cardiotoxicity .

Biological Activity

Terodiline hydrochloride, a racemic compound, has been primarily utilized as a treatment for detrusor instability syndrome and overactive bladder. Its pharmacological profile includes both anticholinergic and calcium antagonist properties, which contribute to its efficacy in reducing abnormal bladder contractions. Despite its therapeutic benefits, terodiline has been associated with significant cardiovascular risks, leading to its withdrawal from the market in several countries.

Terodiline acts on the bladder by inhibiting involuntary contractions of the detrusor muscle. This is achieved through:

- Anticholinergic Effects : Blocking muscarinic receptors, thereby reducing acetylcholine's effect on bladder contraction.

- Calcium Channel Blockade : Inhibiting calcium influx into muscle cells, which is essential for muscle contraction.

Pharmacokinetics

- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various metabolites that may have different pharmacological activities.

- Excretion : Renal excretion of metabolites is the primary route of elimination.

Clinical Efficacy

Clinical studies have demonstrated terodiline's effectiveness in managing urinary frequency and urgency. A notable study reported that patients experienced a significant reduction in both diurnal and nocturnal micturition frequency when treated with terodiline at a dosage of 25 mg twice daily .

Table 1: Summary of Clinical Findings

Adverse Effects

Despite its efficacy, terodiline is associated with several adverse effects:

- Cardiovascular Risks : Notably, the (R)-enantiomer has been linked to prolonged QT intervals and torsades de pointes (TdP), leading to serious cardiac events .

- Common Side Effects : Include dry mouth, dizziness, and constipation .

Case Studies

- A clinical evaluation involving 100 patients demonstrated that terodiline significantly reduced episodes of urge incontinence but noted an increase in cardiac arrhythmias among patients with pre-existing conditions .

- Another study highlighted a patient who developed TdP after initiating terodiline treatment, underscoring the need for careful monitoring of cardiac function during therapy .

Properties

IUPAC Name |

N-tert-butyl-4,4-diphenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.ClH/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,16,19,21H,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGHAJVBYQPLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15793-40-5 (Parent) | |

| Record name | Terodiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048968 | |

| Record name | Terodiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7082-21-5 | |

| Record name | Bicor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7082-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terodiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007082215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terodiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terodiline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERODILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2ZA89W43F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.